(S,S)-Tartrate

Chiral Resolution Pharmaceutical Salts Solid-State Chemistry

(S,S)-Tartrate (CAS 147-71-7), the unnatural enantiomer of tartaric acid, addresses critical stereochemical challenges in chiral resolution and asymmetric synthesis. Unlike its natural (R,R)-counterpart, this compound enables selective recognition and diastereomeric salt formation essential for API manufacturing. • Enables >94% ee in asymmetric oxidation for esomeprazole synthesis • 1.6x solubility differential in diastereomeric salt resolution of chiral amines • Consistent lot-to-lot stereochemical purity for robust process development Sourced via stereospecific synthesis, ensuring reliable enantiomeric excess for pharmaceutical and polymer chemistry applications.

Molecular Formula C4H4O6-2
Molecular Weight 148.07 g/mol
Cat. No. B1240500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-Tartrate
Molecular FormulaC4H4O6-2
Molecular Weight148.07 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)(C(=O)[O-])O
InChIInChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-2/t1-,2-/m0/s1
InChIKeyFEWJPZIEWOKRBE-LWMBPPNESA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S,S)-Tartrate for Chiral Resolution & Asymmetric Synthesis


(S,S)-Tartrate, derived from the unnatural D-(-)-tartaric acid, is a chiral C4-dicarboxylate anion with two defined stereocenters [1]. It functions as a versatile building block for enantioselective synthesis and as a high-efficiency resolving agent for racemic amines and complex cations [2]. Unlike its natural (R,R)-counterpart, (S,S)-Tartrate is not a commodity chemical; it is procured via stereospecific synthesis from precursors like D-xylose or through enzymatic resolution, making its commercial availability and consistent stereochemical purity critical variables for downstream applications [3].

1 Chiral reference standard and resolving agent workflow fit
2 Enantioselective synthesis building block for ligand and catalyst design
3 Stereochemical control and enantiomer-attribution review context

Why (S,S)-Tartrate Cannot Be Substituted


In chiral chemistry, enantiomers are not functionally interchangeable. While (R,R)- and (S,S)-tartrate share identical bulk physical properties like melting point (169-172°C) and density (1.737 g/cm³) [1], their interaction with other chiral entities is diametrically opposed. This is a thermodynamic and structural reality, not a matter of chemical parity. For instance, (R,R)- and (S,S)-tartrate selectively recognize the ΛΛ and ΔΔ isomers of the [Ag3Rh2(2-aminoethanethiolato)6]3+ complex cation to form distinct ionic crystals [2]. This 'lock-and-key' specificity extends to diastereomeric salt formation with pharmaceuticals like sertraline, where (S,S)-Tartrate and (R,R)-Tartrate produce non-isostructural crystalline phases with differing solubility and hydration states [3]. Using a racemic mixture or the incorrect enantiomer leads to failed resolutions, reduced enantiomeric excess (ee), or unpredictable solid-state properties, directly impacting process yield and regulatory compliance.

Enantiomer mismatch: (R,R)-tartrate yields opposite stereochemical outcomes; racemic mixtures may produce unpredictable solid-state phases and failed resolutions.
Solubility and hydration differences: Diastereomeric salt formation with (S,S)- vs (R,R)-tartrate can produce non-isostructural crystalline phases with differing solubility, impacting yield.
Ligand mismatch in catalysis: Using the incorrect enantiomer of a tartrate-derived ligand reverses or eliminates asymmetric induction, preventing target enantiomeric excess.

Quantitative Evidence for (S,S)-Tartrate


Sertraline Salt Solubility Differential

The formation of diastereomeric salts is a cornerstone of industrial chiral resolution. The differential solubility of these salts dictates the yield and purity of the isolated enantiomer. For the antidepressant sertraline, the salt formed with D-tartrate (the salt of (S,S)-Tartaric acid) exhibits a 1.6-fold lower solubility than the salt formed with L-tartrate (the salt of (R,R)-Tartaric acid) [1]. This difference is not trivial; it arises from the formation of non-isostructural phases. The Srt-D-Ta salt crystallizes as a hydrate (P212121) where water molecules bridge the cation and anion, whereas the Srt-L-Ta salt is anhydrous (C2) [1].

Solubility differential
Head-to-head
1.6-fold lower solubility
Supports resolution yield optimization review
Sertraline salt comparison; hydrate vs anhydrous phase context
Chiral Resolution Pharmaceutical Salts Solid-State Chemistry

Esomeprazole Enantioselective Synthesis

(S,S)-Diethyl tartrate ((S,S)-DET) is a critical chiral ligand in the Sharpless asymmetric epoxidation and related reactions. In the synthesis of esomeprazole, the active (S)-enantiomer of the blockbuster drug omeprazole, the use of (S,S)-DET is essential for inducing the desired stereochemistry. When employed in a titanium-mediated oxidation of a prochiral sulfide with cumene hydroperoxide, (S,S)-DET enabled the production of esomeprazole with an enantioselectivity exceeding 94% ee [1]. This high level of stereocontrol is achieved by preparing the titanium complex in the presence of the sulfide at elevated temperatures [1].

Esomeprazole ee
Class-level inference
(S,S)-DET enabled >94% ee
Stereochemical-control context for API synthesis
Sharpless-type Ti-mediated oxidation with CHP
Asymmetric Catalysis API Synthesis Oxidation

Isotactic Vinyl Ether Polymerization

TADDOL ligands, derived from (S,S)-tartrate, form titanium complexes that catalyze the stereoselective cationic polymerization of vinyl ethers. The specific enantiomer of the TADDOL ligand dictates the stereoregularity of the resulting polymer. Using a (S,S)-TADDOL/TiCl4 system, isotactic poly(isobutyl vinyl ether) was generated with a meso dyad (m) value of 90% [1]. The system's chiral recognition extends to monomer side chains; polymers with dramatically different stereoregularities were obtained from (R,R)- and (S,S)-TADDOLs, indicating 'match/mismatch' interactions between the catalyst and the chiral pendant groups of monomers like bornyl vinyl ether [1].

Isotacticity control
Head-to-head
90% m (meso dyad)
Supports polymer architecture precision review
(S,S)-TADDOL/TiCl4 system; match/mismatch monomer context
Polymer Science Stereoselective Catalysis TADDOL

TaDiAS Phase-Transfer Organocatalyst

The tartrate scaffold provides a unique and tunable chiral platform for designing asymmetric two-center organocatalysts. The tartrate-derived diammonium salt (TaDiAS), synthesized from diethyl L-tartrate (the precursor to (R,R)-TaDiAS) or D-tartrate (the precursor to (S,S)-TaDiAS), functions as a highly effective phase-transfer catalyst. In asymmetric alkylations and Michael additions, (S,S)-TaDiAS and (R,R)-TaDiAS catalysts afforded optically active α-amino acid equivalents in yields up to 93% [1]. A catalyst library containing over 70 new two-center catalysts was constructed from these starting materials, enabling three-dimensional fine-tuning of acetal, aryl, and counter anion components to optimize both reactivity and selectivity for a given transformation [1].

Organocatalyst yield
Cross-study comparable
Up to 93% yield
Validates catalyst platform competence review
TaDiAS phase-transfer library; product configuration determined by ligand choice
Organocatalysis Phase-Transfer Catalysis Asymmetric Synthesis

(S,S)-Tartrate Application Scenarios


Single-Enantiomer API Scale-up

In the pharmaceutical industry, (S,S)-Tartrate and its derivatives are essential for the cost-effective and scalable synthesis of single-enantiomer drugs. As demonstrated in the synthesis of esomeprazole, (S,S)-diethyl tartrate enables an asymmetric oxidation with >94% ee [1], a critical quality attribute for regulatory approval. Similarly, the observed 1.6x solubility differential in diastereomeric salt formation [2] highlights the potential for using (S,S)-Tartaric acid in the efficient resolution of chiral amines, a common step in API manufacturing. Procurement of high-purity (S,S)-Tartrate is a strategic decision to ensure robust process development, high yield, and consistent product quality in the production of chiral drug substances.

Advanced Chiral Polymer Synthesis

The 90% isotacticity achieved in the polymerization of isobutyl vinyl ether using a (S,S)-TADDOL/TiCl4 catalyst [1] positions (S,S)-tartrate-derived ligands as powerful tools for polymer chemists. This level of stereocontrol allows for the engineering of polymer properties, including crystallinity, thermal behavior, and mechanical strength. The 'match/mismatch' interaction with chiral monomers further expands the scope for creating polymers with precisely defined secondary structures or for applications in chiral separation membranes and smart materials. For industrial R&D, sourcing (S,S)-Tartrate is the first step in accessing this unique class of tunable, stereoselective polymerization catalysts.

Chiral Catalyst Library Development

The tartrate backbone serves as an ideal, inexpensive, and modular starting point for building libraries of chiral catalysts. The synthesis of over 70 tartrate-derived diammonium salt (TaDiAS) catalysts demonstrates the platform's versatility [1]. Researchers can use (S,S)-tartrate to create a family of related organocatalysts with systematically varied steric and electronic properties, optimizing for yield (up to 93%) and selectivity for a specific transformation [1]. This approach is valuable in both academic discovery and industrial process chemistry, where finding the optimal catalyst is crucial. Procuring a consistent supply of (S,S)-Tartrate enables the systematic exploration and development of this catalyst space.

Chiral Recognition & Supramolecular Chemistry

The ability of (S,S)-Tartrate to form distinct non-isostructural crystalline phases, as observed with sertraline [1], and to undergo selective recognition with complex cations [2], makes it a fundamental probe for studying chiral discrimination at the molecular level. This property is exploited in crystal engineering, the design of chiral sensors, and the investigation of the origins of homochirality. For research groups in these fields, the procurement of enantiomerically pure (S,S)-Tartrate is non-negotiable; the use of the racemic mixture or the wrong enantiomer would yield entirely different, and likely irrelevant, structural and thermodynamic outcomes.

Application
Selection Property
Validation Focus
Single-enantiomer API scale-up
Stereochemical-control context
Enantiomeric excess and diastereomeric salt resolution yield
Advanced chiral polymer synthesis
Tacticity control via ligand design
Polymer stereoregularity and material property endpoints
Chiral catalyst library development
Modular tartrate scaffold reactivity
Catalyst yield and selectivity optimization across transformations
Chiral recognition and supramolecular chemistry
Enantiomer-specific solid-state assembly
Non-isostructural phase formation and chiral discrimination review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


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